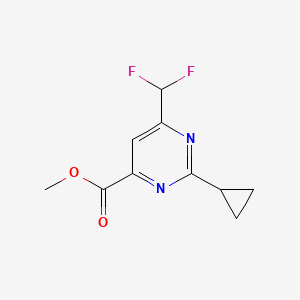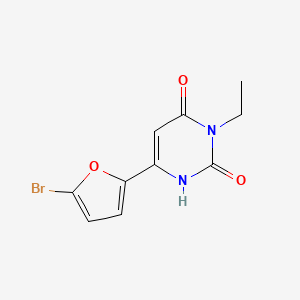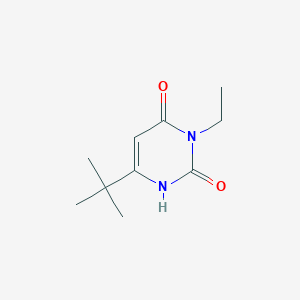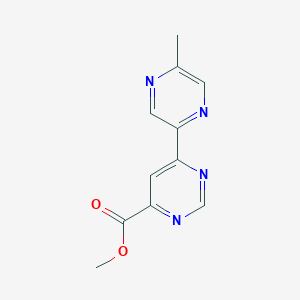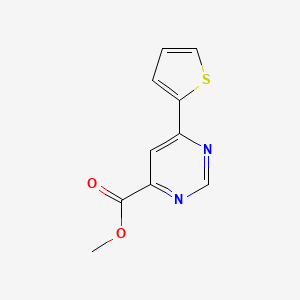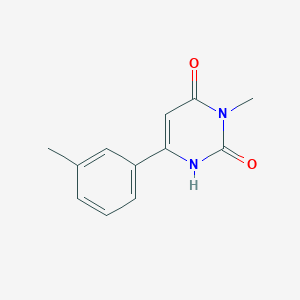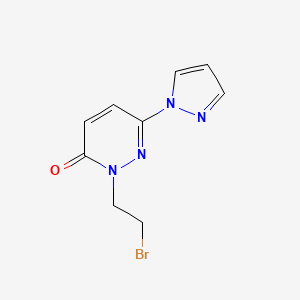
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromoethyl group, a pyrazolyl group, and a dihydropyridazinone group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the bromoethyl group might undergo nucleophilic substitution reactions, while the pyrazolyl and dihydropyridazinone groups might participate in various other types of reactions .Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Synthesis
The research on related compounds demonstrates their utility in generating novel heterocyclic compounds. For example, studies have explored the reactivity of bromoacetyl and pyrazole derivatives to synthesize new products with potential chemical and pharmacological activities. These include the synthesis of pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]pyrimidines, which are of interest due to their expected chemical and pharmacological properties (Al-Afaleq & Abubshait, 2001).
Antimicrobial and Antioxidant Activities
Some synthesized compounds have been evaluated for their antimicrobial and antioxidant activities. The creation of bis-α,β-unsaturated ketones, nicotinonitrile, and fused thieno[2,3-b]pyridine derivatives has been aimed at assessing their potential against various microbial strains and in oxidative stress scenarios. Compounds exhibiting significant activity could lead to further investigation for potential therapeutic applications (Altalbawy, 2013).
Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
The synthesis and preliminary biological evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their potential against A549 lung cancer cells highlight the ongoing search for new anticancer agents. These compounds could inhibit cell growth in a dosage- and time-dependent manner, showing the importance of heterocyclic compounds in the development of novel anticancer therapies (Zhang et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c10-4-7-14-9(15)3-2-8(12-14)13-6-1-5-11-13/h1-3,5-6H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVVSAQXSQJTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




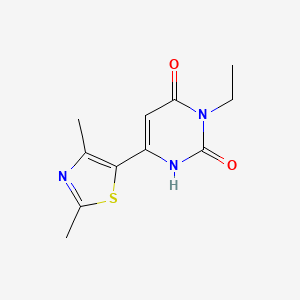
![3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484292.png)



